molecular formula C9H16N2O B3346126 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one CAS No. 114543-38-3

7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one

Cat. No.: B3346126
CAS No.: 114543-38-3
M. Wt: 168.24 g/mol
InChI Key: ALNAMJZTZZOVKL-UHFFFAOYSA-N
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Description

7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one is a heterocyclic compound that belongs to the class of pyrroloimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

  • 7a-Phenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
  • Hexahydropyrrolo[1,2-a]pyrimidin-6-one
  • Dimiracetam

Comparison: Compared to its analogs, 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one exhibits unique properties due to the presence of the propyl group. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

7a-propyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-4-9-5-3-8(12)11(9)7-6-10-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNAMJZTZZOVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CCC(=O)N1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579640
Record name 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114543-38-3
Record name 7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Reactant of Route 2
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Reactant of Route 3
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Reactant of Route 4
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Reactant of Route 5
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
Reactant of Route 6
7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one

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